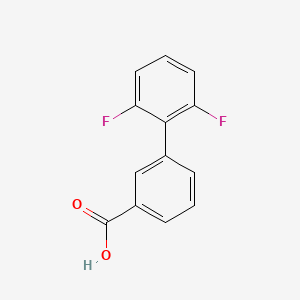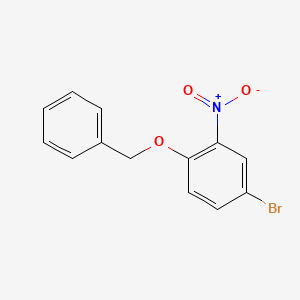
苏合香木脂素 F
描述
香脂木脂素F: 是一种从植物 Styrax japonica 中分离得到的天然化合物。它属于木脂素类,木脂素类是苯丙烷类二聚体。 该化合物分子式为 C27H34O11 ,分子量为 534.55 g/mol 。 香脂木脂素F 以其多种生物活性而闻名,包括抗氧化和抗癌特性 .
科学研究应用
香脂木脂素F 具有广泛的科学研究应用:
化学: 用作研究木脂素生物合成和反应性的模型化合物。
生物学: 研究其在植物防御机制中的作用及其与其他生物分子的相互作用。
作用机制
香脂木脂素F 通过多种机制发挥其作用:
抗癌活性: 它抑制蛋白质合成,导致癌细胞死亡。该化合物靶向参与细胞增殖和凋亡的特定分子途径。
抗氧化活性: 它清除自由基,通过向活性氧物种供电子来减少氧化应激。
准备方法
合成路线和反应条件: 香脂木脂素F 可以通过几个步骤合成,这些步骤涉及特定苯丙烷单元的偶联。合成路线通常涉及使用保护基团来确保在所需位置进行选择性反应。 反应条件通常包括使用有机溶剂、催化剂和控制温度来获得所需产物 .
工业生产方法: 香脂木脂素F 的工业生产涉及从 Styrax japonica 中提取和纯化。该过程包括:
提取: 植物材料用甲醇或乙醇等溶剂进行溶剂提取。
化学反应分析
反应类型: 香脂木脂素F 经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌。
还原: 还原反应可以将香脂木脂素F 转化为其二氢衍生物。
常用试剂和条件:
氧化: 如高锰酸钾或三氧化铬在酸性条件下。
还原: 如硼氢化钠或氢化铝锂。
取代: 如卤素或亲核试剂在催化剂的存在下.
主要产物: 这些反应形成的主要产物包括醌、二氢衍生物和取代的木脂素 .
相似化合物的比较
类似化合物:
- 香脂木脂素A
- 香脂木脂素B
- 香脂木脂素C
- 香脂木脂素D
- 香脂木脂素E
比较: 香脂木脂素F 由于其特定的结构特征而独一无二,例如甲氧基和葡萄糖基氧基部分的存在。这些结构元素有助于其与其他香脂木脂素相比具有独特的生物活性。
属性
IUPAC Name |
(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMJDNJKSCBKRL-ZYKRCLGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the reported anti-cancer effects of Styraxlignolide F and related extracts from Styrax japonica bark?
A1: Research suggests that both Styraxlignolide F and the dichloromethane fraction of Styrax japonica bark extract exhibit anti-cancer activity. In vitro studies using human cancer cell lines (AGS, MCF-7, and A549) have shown that these substances can inhibit cancer cell growth and induce apoptosis [, ]. Notably, the dichloromethane fraction, which contains Styraxlignolide F along with other compounds, demonstrated stronger anti-cancer activity than isolated Styraxlignolide F, hinting at potential synergistic effects between different components in the extract [].
Q2: How was Styraxlignolide F structurally characterized?
A2: The structure of Styraxlignolide F was determined using a combination of spectroscopic and analytical techniques. These methods included:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


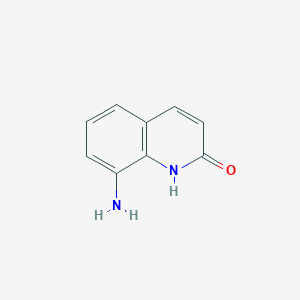
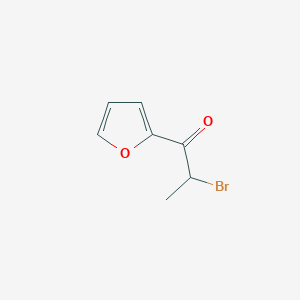
![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)
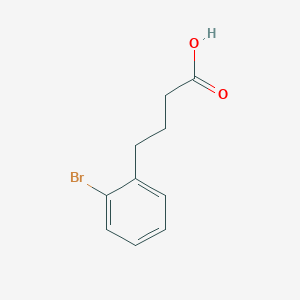
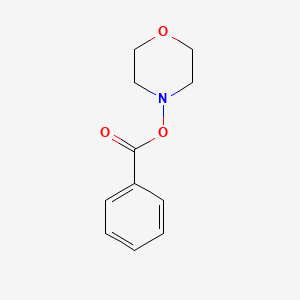
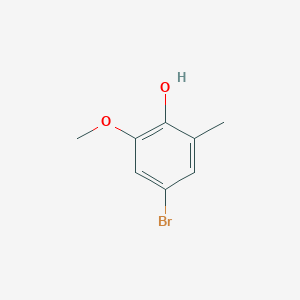
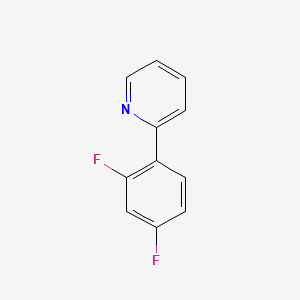
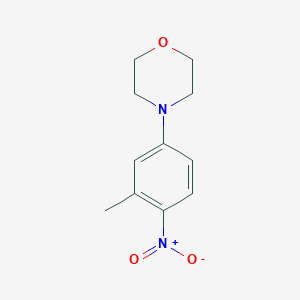
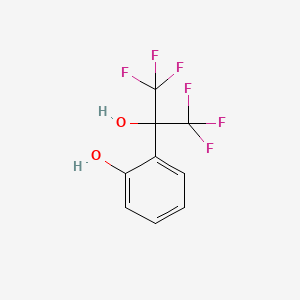
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)
